(4-Methylthiazol-2-yl)(phenyl)methanamine
Description
Overview of Thiazole-Containing Scaffolds in Contemporary Research
Thiazole (B1198619) derivatives are a prominent class of compounds in medicinal chemistry, recognized for their extensive range of pharmacological activities. researchgate.net Research has consistently demonstrated that molecules incorporating the thiazole scaffold can exhibit potent biological effects, making them attractive candidates for drug development. nih.govuokerbala.edu.iq
The versatility of the thiazole nucleus allows it to serve as a central framework in compounds designed for various therapeutic purposes. mdpi.com A significant body of research highlights the role of thiazole derivatives as potent agents in several key areas of medicine.
Table 1: Investigated Biological Activities of Thiazole Scaffolds
| Biological Activity | Research Context | Citation(s) |
|---|---|---|
| Anticancer | Thiazole derivatives have been investigated for their ability to inhibit tumor growth and are a component of approved cancer therapies like Dasatinib. | mdpi.comnih.govmdpi.com |
| Antimicrobial | The scaffold is found in various antibacterial and antifungal agents, combating a range of pathogens. | mdpi.comuokerbala.edu.iqnih.gov |
| Anti-inflammatory | Certain thiazole-containing compounds have shown significant anti-inflammatory properties. | nih.gov |
| Enzyme Inhibition | Derivatives have been designed to target specific enzymes, such as carbonic anhydrase and cholinesterase, which are implicated in various diseases. | nih.govmdpi.com |
| Antiviral | The thiazole ring is a component of antiretroviral drugs like Ritonavir. | researchgate.net |
The development of these biologically active agents often relies on the strategic modification of the thiazole ring. Scientists can attach different functional groups to the various positions of the ring to fine-tune the molecule's properties, enhancing its efficacy and selectivity for a specific biological target. This process, known as structure-activity relationship (SAR) studies, is a fundamental aspect of modern drug design. ijper.orgmdpi.comnih.gov
Research Context and Importance of the (4-Methylthiazol-2-yl)(phenyl)methanamine Structural Motif
The specific compound, this compound, belongs to the broader class of 2-aminothiazole (B372263) derivatives. mdpi.comnih.gov This family of compounds is a cornerstone for the synthesis of many biologically active molecules and has been extensively studied for various pharmaceutical applications. nih.gov The structural motif of this compound combines several key features that make it a subject of significant interest in chemical and medicinal research.
The core of the molecule is the 2-aminothiazole scaffold. This structure is a well-established pharmacophore, known to be a precursor for a multitude of compounds, including sulfur drugs and intermediates in antibiotic synthesis. nih.gov Its derivatives have been widely explored for anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. mdpi.com
The substitution pattern on the thiazole ring is also crucial. The presence of a methyl group at the 4-position can influence the molecule's interaction with biological targets. Structure-activity relationship studies have indicated that substitutions at this position can impact the compound's potency. nih.gov For instance, research on certain anticancer agents has shown that introducing a methyl group at the C4-position of the thiazole core can affect the compound's cytotoxicity. nih.gov
While extensive research may focus on broader classes of thiazoles, the specific arrangement within this compound makes it a valuable scaffold. Its synthesis allows for the exploration of chemical space around a proven pharmacophore, with the potential to develop novel compounds with tailored biological activities for various research applications, from enzyme inhibition to receptor modulation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)-phenylmethanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9/h2-7,10H,12H2,1H3 |
InChI Key |
TUHLDLXNTQTBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylthiazol 2 Yl Phenyl Methanamine and Its Derivatives
Strategies for the Construction of the (4-Methylthiazol-2-yl)phenylmethanamine Core
The formation of the key (thiazol-2-yl)methanamine skeleton is achieved through several strategic approaches, ranging from sequential, multi-step syntheses to more streamlined one-pot protocols. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Multi-step synthesis provides a robust and controlled pathway to the target molecule, allowing for the isolation and purification of intermediates. A common strategy begins with the formation of the thiazole (B1198619) ring from acyclic precursors. For instance, 4-phenylthiazol-2-amine is a key intermediate, frequently prepared by the reaction of ω-bromoacetophenone with thiourea (B124793). researchgate.net This foundational structure is then elaborated in subsequent steps.
Another illustrative multi-step sequence involves the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine to produce an imidazo[2,1-b]thiazole (B1210989) intermediate. This intermediate can then be reacted with chloroacetyl chloride, followed by a final condensation with various thioureas to yield complex N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov Similarly, the synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide follows a clear multi-step path: 1-(2,4-dimethylphenyl)-2-bromoethan-1-one is first condensed with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine, which is then acylated with isonicotinoyl chloride hydrochloride to yield the final product. researchgate.net
These sequential approaches are fundamental in synthetic chemistry as they allow for precise control over the introduction of different functional groups onto the molecular framework.
To improve efficiency, reduce waste, and shorten reaction times, one-pot syntheses have become increasingly popular. These protocols combine multiple reaction steps in a single flask without isolating intermediates. The synthesis of thiazole derivatives is well-suited to this approach, often through multi-component reactions (MCRs).
An efficient one-pot, three-component procedure involves the condensation of an α-haloketone (like 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one), thiourea, and a substituted benzaldehyde (B42025). mdpi.comresearchgate.net This method, often catalyzed by an agent like silica-supported tungstosilisic acid, can proceed under conventional heating or ultrasonic irradiation to produce substituted thiazoles in good to excellent yields. mdpi.com Another variation involves the reaction of aromatic α-bromoketones, primary amines, and phenyl isothiocyanate in a single pot to generate thiazol-2-imines. mdpi.com The convenience of these methods lies in their operational simplicity and the ability to generate diverse libraries of compounds by varying the starting components. nih.govpsu.edu
The Hantzsch thiazole synthesis, first reported in the 19th century, remains a cornerstone for the construction of the thiazole ring and is arguably the most fundamental method for preparing thiazole derivatives. nih.govresearchgate.net The classic reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or, more commonly, thiourea. nih.govorganic-chemistry.org
This method is highly versatile and has been adapted for both multi-step and one-pot procedures. nih.govmdpi.com For example, in a one-pot Hantzsch synthesis, an α-bromoketone, thiourea, and a substituted benzaldehyde can be reacted together to form a 2-aminothiazole (B372263) derivative directly. mdpi.comresearchgate.net The reaction proceeds through the initial formation of an aminothiazole intermediate, which then reacts further. Microwave-assisted Hantzsch reactions have also been developed, significantly reducing reaction times from hours to minutes while often improving yields compared to conventional heating. nih.gov The enduring prevalence of the Hantzsch synthesis underscores its reliability and adaptability in modern organic chemistry. researchgate.net
Functionalization and Derivatization Techniques
Once the core (4-methylthiazol-2-yl)phenylmethanamine structure is assembled, its properties can be fine-tuned through various chemical modifications on both the phenyl and thiazole moieties.
The phenyl ring attached to the methanamine core is a common site for introducing structural diversity, which can significantly influence the molecule's biological activity and physicochemical properties. nih.gov Substituents are typically introduced by utilizing appropriately substituted precursors in the initial synthesis.
For example, in Hantzsch-type one-pot syntheses, a wide array of substituted benzaldehydes can be used to generate a library of thiazole derivatives with different functional groups on the phenyl ring. mdpi.com This allows for the systematic exploration of how different substituents impact molecular properties. Research has shown that adding hydrophobic groups, such as an n-butylphenyl tail, to the phenyl ring can be a key strategy in developing compounds with specific biological profiles. nih.gov The electronic properties of the phenyl ring can be modulated by introducing either electron-donating or electron-withdrawing groups, as demonstrated in the synthesis of derivatives containing methoxy (B1213986) or nitro groups.
Table 1: Examples of Phenyl Ring Modifications in Thiazole Synthesis This table is generated based on findings from cited research articles.
| Precursor Used | Resulting Phenyl Substitution | Synthetic Method | Reference |
|---|---|---|---|
| Substituted Benzaldehydes | Varied (e.g., -Cl, -NO₂, -OCH₃) | One-Pot Hantzsch-Type Condensation | mdpi.com |
| 4-methoxybenzaldehyde | 4-methoxyphenyl | Base-catalyzed condensation | nih.gov |
| 4-hydroxybenzaldehyde | 4-hydroxyphenyl | Nucleophilic addition | sioc-journal.cn |
The thiazole ring itself offers several avenues for chemical modification, primarily involving the substituent at the 2-position or direct functionalization of the ring itself. The 2-amino group is a particularly versatile handle for further derivatization.
This amine can be readily transformed into other functional groups. For instance, it can be reacted with aldehydes to form Schiff bases or undergo acylation reactions. researchgate.netnih.gov In one study, the 2-amino group of 4-phenylthiazol-2-amine was reacted with triethyl orthoformate to produce an ethyl formimidate, which then served as a versatile intermediate for reactions with hydrazines and other nucleophiles. researchgate.net
Beyond the 2-position, other sites on the thiazole ring can be functionalized. The C5 position of the thiazole can be targeted for substitution, leading to 2,4,5-trisubstituted thiazoles. researchgate.net Furthermore, the sulfur atom within the thiazole ring can be oxidized under specific conditions to form the corresponding sulfoxides or sulfones, thereby altering the electronic properties and geometry of the heterocycle.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (4-Methylthiazol-2-yl)(phenyl)methanamine |
| 1-(2,4-dimethylphenyl)-2-bromoethan-1-one |
| 1-(thiazol-2-yl)-4,5-dihydropyrazole |
| 2-amino thiazole |
| 2-bromo-1-phenylethanone |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |
| 4-(2,4-dimethylphenyl)thiazol-2-amine |
| 4-phenylthiazol-2-amine |
| amlodipine |
| chloroacetyl chloride |
| ethyl formimidate |
| isonicotinoyl chloride hydrochloride |
| N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide |
| nifedipine |
| nimodipine |
| phenyl isothiocyanate |
| Schiff base |
| silica-supported tungstosilisic acid |
| sulfone |
| sulfoxide |
| thioamide |
| thiourea |
| triethyl orthoformate |
Derivatization at the Methanamine Bridge (e.g., Amidation, Alkylation)
Modification of the methanamine bridge connecting the phenyl and thiazole rings is a key strategy to modulate the pharmacological properties of the lead compound. Common derivatization reactions include N-alkylation and N-amidation, which alter the molecule's polarity, size, and hydrogen bonding capacity.
Amidation: The primary or secondary amine of the methanamine bridge can be acylated to form amides. For instance, a general approach involves reacting 2-amino-5-benzyl-1,3-thiazole derivatives with various acid chlorides in a suitable solvent like dioxane with a base such as triethylamine. mdpi.com This reaction introduces a carbonyl group adjacent to the nitrogen, which can act as a hydrogen bond acceptor and influence the molecule's interaction with biological targets. One study detailed the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, where an amide linkage was successfully formed. mdpi.com Another series of benzamide-linked 2-aminothiazole compounds also demonstrated the feasibility of this synthetic transformation. mdpi.com
Alkylation: N-alkylation introduces alkyl groups onto the methanamine nitrogen, which can enhance lipophilicity and affect steric interactions. The reaction of N,N-disubstituted thioureas with α-halocarbonyl compounds can yield 2-disubstituted-aminothiazoles. researchgate.net A more direct alkylation is seen in the synthesis of quaternary ammonium (B1175870) salts (QASs) from thiazole derivatives. researchgate.net For example, the N-alkylation of a 2-(((2-(4-methylthiazol-5-yl)ethoxy)carbonyl)oxy)ethyl methacrylate (B99206) derivative was performed to create a thiazolium salt, demonstrating the reactivity of the thiazole nitrogen towards alkylating agents. researchgate.net While this example is on the thiazole ring itself, the principle applies to the exocyclic amine bridge as well.
Table 1: Examples of Derivatization Reactions on Thiazole Scaffolds
| Derivatization Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Amidation | Acid Chloride, Triethylamine | N-Acylated 2-aminothiazole | mdpi.com |
| Amidation | Carboxylic Acid, Coupling Agents | Benzamide-linked 2-aminothiazole | mdpi.com |
| Alkylation | α-Halocarbonyl compounds | 2-Disubstituted-aminothiazole | researchgate.net |
| Alkylation (Quaternization) | Alkyl Halides | Thiazolium Salt | researchgate.net |
Incorporation of Diverse Heterocyclic Pharmacophores
To explore new structure-activity relationships and enhance biological activity, various heterocyclic moieties can be incorporated into the core structure. This strategy aims to combine the known pharmacological profiles of different heterocycles into a single hybrid molecule.
Researchers have successfully synthesized derivatives that couple the thiazole ring with other bioactive heterocycles:
Benzofuran: A one-pot, catalyst-free reaction has been used to synthesize 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. mdpi.com This method involves the reaction of 2-bromoacetylbenzofuran with an aniline (B41778) and phenyl isothiocyanate. mdpi.com
Benzimidazole: Benzimidazole-thiazole derivatives have been prepared by heating 2-acetylbenzimidazoles with thiourea in ethanol. mdpi.com
Thiophene (B33073): Thiophene-containing thiazoles were synthesized in a multi-step approach, beginning with the condensation of acetyl thiophene and phenyl hydrazine, ultimately leading to pyrazolyl–thiazole derivatives of thiophene. nih.govnih.gov
Furan (B31954): A furan ring was introduced via Suzuki coupling to create N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a potent inhibitor of Karyopherin Subunit Beta 1 (KPNB1). mdpi.com
Pyridine (B92270) and Isoindole: Thiazole derivatives have been reacted with other structures to form complex heterocycles, such as those incorporating pyridine or a 3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione moiety. mdpi.commdpi.com
These examples demonstrate the synthetic flexibility of the thiazole scaffold, allowing for the creation of a wide array of complex molecules with potentially novel biological activities. nih.gov
Stereoselective Synthesis and Chiral Resolution Methodologies
Since the methanamine bridge in this compound constitutes a chiral center, the synthesis of single enantiomers is crucial for evaluating their specific interactions with chiral biological targets like enzymes and receptors. Methodologies focus on either synthesizing the desired stereoisomer directly (stereoselective synthesis) or separating the enantiomers from a racemic mixture (chiral resolution).
Stereoselective Synthesis: An efficient method for producing chiral thiazoles involves solid-phase synthesis using the Hantzsch reaction. nih.govnih.gov In this approach, resin-bound chiral polyamines are first treated with Fmoc-isothiocyanates to generate polythioureas. nih.gov These intermediates are then reacted with various α-halogenoketones. nih.govnih.gov Subsequent cleavage from the solid support yields the desired chiral polyaminothiazoles in good yield and purity. nih.gov The chirality is introduced from the start using chiral amino acids as the building blocks for the resin-bound polyamines. nih.gov Enzymatic asymmetric synthesis represents another powerful strategy for producing chiral amino acids, which can serve as precursors. rsc.org
Chiral Resolution: When a racemic mixture is synthesized, chiral resolution is employed to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique. For related heterocyclic compounds, resolution has been successfully achieved on polysaccharide-based chiral selectors like Chiralpak® and Chiralcel® columns. The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. This method has been applied to separate the atropisomers of N-aryl imidazole-2-thione derivatives and the enantiomers of nitropropranolol, demonstrating its utility for resolving chiral nitrogen-containing heterocycles.
Mechanistic Investigations of Key Synthetic Pathways
Understanding the reaction mechanisms of key synthetic steps is fundamental for optimizing reaction conditions and predicting outcomes. The Hantzsch thiazole synthesis, being the most prominent route to the thiazole core, has been the subject of several mechanistic studies. nih.govsynarchive.comijper.org
The generally accepted mechanism for the Hantzsch synthesis involves several steps:
Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the sulfur atom from a thioamide (like thiourea) on the α-carbon of an α-haloketone. nih.govijper.org
Intermediate Formation: This initial attack forms an acyclic intermediate. nih.govijper.org
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization via the attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the final aromatic thiazole ring. nih.gov The condensation can proceed through isolable intermediates such as imino thioethers or hydroxythiazolines. nih.gov
Computational Studies: Modern mechanistic investigations often employ computational methods, such as Density Functional Theory (DFT), to supplement experimental findings. nih.govnih.gov These studies can elucidate the electronic properties of reactants and intermediates. For example, DFT calculations at the B3LYP/6-31G(d,p) level have been used to analyze the molecular structure and electronic distribution of newly synthesized thiazole derivatives. nih.gov Such calculations can determine properties like the natural charge on atoms, revealing their electrophilic or nucleophilic nature, and map the molecular electrostatic potential (MEP) to identify reactive sites. nih.gov The HOMO-LUMO energy gap can also be calculated to predict the molecule's chemical reactivity and stability. nih.govnih.gov These computational insights help in understanding the reaction pathway and the properties of the resulting compounds. nih.govnih.gov
Structure Activity Relationship Sar Studies of 4 Methylthiazol 2 Yl Phenyl Methanamine Derivatives in Biological Research
Elucidating Key Structural Elements Critical for Modulating Biological Activity
The biological activity of (4-Methylthiazol-2-yl)(phenyl)methanamine derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. SAR studies have been instrumental in identifying the key structural features that govern the interaction of these compounds with their biological targets.
Influence of Substituent Electronic and Steric Properties
The nature and position of substituents on both the phenyl and thiazole (B1198619) rings play a crucial role in determining the biological efficacy of these compounds. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can significantly alter the molecule's interaction with its target. researchgate.netrsc.org
For instance, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime moiety (-C=NOH), which has electron-withdrawing characteristics, was found to markedly enhance antiproliferative activity against A549 lung cancer cells. mdpi.com Specifically, compounds bearing a hydroxyimino group demonstrated significantly greater cytotoxicity than the parent compounds, suggesting this functional group is critical for bioactivity. mdpi.com This enhancement may be attributed to its electron-withdrawing nature or its ability to form hydrogen bonds with target proteins. mdpi.com
Furthermore, studies on other thiazole derivatives have shown that electron-withdrawing groups such as chloro, bromo, and fluoro on a phenyl ring can lead to higher seizure protection in anticonvulsant screening. nih.gov Conversely, the presence of an electron-donating methyl group at the para position of a phenyl ring has been associated with increased cytotoxic activity in certain anticancer assays. nih.gov In the context of antitubercular agents, high polarizability, electronegativity, and the number of halogen atoms in thiazolidine-4-one derivatives were found to positively correlate with activity. nih.gov
The steric properties of substituents also exert a significant influence. In a study of carvacrol (B1668589) derivatives, structural optimization led to the synthesis of derivatives with varying substituents to probe the impact of steric hindrance on anti-malarial activity. nih.gov The spatial arrangement and size of these groups can either facilitate or hinder the optimal binding of the molecule to its receptor's active site.
Table 1: Influence of Phenyl Ring Substituents on Biological Activity
| Substituent | Property | Biological Activity | Reference |
|---|---|---|---|
| -C=NOH (Oxime) | Electron-withdrawing | Enhanced antiproliferative activity | mdpi.com |
| -Cl, -Br, -F | Electron-withdrawing | Higher seizure protection | nih.gov |
| -CH3 (para position) | Electron-donating | Increased cytotoxic activity | nih.gov |
| Halogen atoms | High electronegativity | Increased antitubercular activity | nih.gov |
Positional Effects of Functional Groups on Thiazole and Phenyl Moieties
The specific placement of functional groups on the thiazole and phenyl rings is a critical determinant of biological activity. Shifting a substituent from one position to another can dramatically alter the molecule's electronic distribution, conformation, and ability to interact with its biological target.
For example, in the investigation of bromo-substituted phenylthiazole derivatives as potential antitubercular agents, the position of the bromine atom on the phenyl ring had a pronounced effect on activity. mdpi.com The activity followed the order of para > meta > ortho, highlighting the sensitivity of the biological target to the spatial location of this substituent. mdpi.com This suggests that the para position allows for a more favorable interaction with the target enzyme or receptor.
Similarly, in a series of thiazole derivatives designed as BACE-1 inhibitors, the presence of an amino group at the 2-position of the thiazole ring was identified as a key contributor to its inhibitory activity. nih.gov Modifications at other positions on the thiazole ring can also be sensitive. For instance, in certain antitubercular hybrids, the 2-amino group on the thiazole could accommodate various lipophilic substitutions, while the thiazole moiety itself was less tolerant to modifications. mdpi.com
Impact of Molecular Scaffolding and Linker Variation
For instance, the hybridization of a thiazole ring with other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) or pyridazinone, has been shown to be essential for the cytotoxic and anticonvulsant activities of the resulting compounds, respectively. nih.gov In these cases, the combined scaffold creates a unique three-dimensional shape and electronic distribution that is recognized by the biological target.
The nature of the linker between different parts of the molecule is also critical. In a series of pyridazinone-thiazole hybrids, an amide linker was utilized to connect the two heterocyclic rings. nih.gov The length, flexibility, and chemical nature of this linker can influence the relative orientation of the two moieties, which in turn affects how the molecule fits into its binding site. A rigid linker might lock the molecule into a specific conformation, while a more flexible linker could allow for induced fit upon binding.
Furthermore, the introduction of different structural motifs, such as an adamantanyl group, to the 2-amino position of the thiazole ring has been explored to enhance antitubercular activity. mdpi.com This highlights how modifications to the core this compound scaffold can lead to the development of agents with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is invaluable in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their biological effects. nih.govmdpi.com
In the study of thiazole derivatives, QSAR models have been successfully developed to predict various biological activities, including antitubercular and antifungal properties. nih.govresearchgate.net These models typically utilize a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and lipophilic properties. walisongo.ac.id
For example, a QSAR study on a series of thiazolidine-4-one derivatives with antitubercular activity identified several key descriptors that correlated with their efficacy. nih.govresearchgate.net The model revealed that descriptors such as MLFER_S (related to solute-solvent interactions), GATSe2 (an autocorrelation descriptor), Shal (a shape index), and EstateVSA6 (related to molecular surface area) were positively correlated with antitubercular activity. nih.govresearchgate.net Conversely, the SpMAD_Dzs descriptor (related to molecular symmetry) showed a negative correlation. nih.gov This suggests that higher polarizability, electronegativity, and specific surface area contributions are beneficial for the antitubercular activity of these compounds. nih.gov
The development of a robust QSAR model involves several steps, including the selection of a training set of molecules with known activities, the calculation of a wide range of molecular descriptors, and the use of statistical methods, such as multiple linear regression (MLR), to build the model. ajchem-b.com The predictive power of the model is then validated using a separate test set of compounds. nih.gov For the thiazolidine-4-one derivatives, the developed QSAR model showed good predictive ability with a high correlation coefficient (R²) of 0.9092 for the training set. nih.govresearchgate.net
QSAR models can also provide insights into the mechanism of action of a particular class of compounds. By identifying the key molecular properties that drive activity, researchers can infer the nature of the interactions between the ligands and their biological target.
Table 2: Key Descriptors in QSAR Models for Thiazole Derivatives
| Descriptor | Correlation with Activity | Implication for Biological Activity | Reference |
|---|---|---|---|
| MLFER_S | Positive | Favorable solute-solvent interactions enhance activity | nih.govresearchgate.net |
| GATSe2 | Positive | Specific electronic and topological features are important | nih.govresearchgate.net |
| Shal | Positive | Molecular shape plays a crucial role in binding | nih.govresearchgate.net |
| EstateVSA6 | Positive | Contributions from molecular surface area are beneficial | nih.govresearchgate.net |
| SpMAD_Dzs | Negative | Higher molecular symmetry may be detrimental to activity | nih.gov |
Conformational Analysis and its Implications for Ligand-Target Recognition
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. nih.gov Conformational analysis, which involves the study of the different spatial arrangements of a molecule and their relative energies, is therefore essential for understanding ligand-target recognition.
For flexible molecules like this compound and its derivatives, multiple conformations can exist in solution. However, it is the specific conformation that the molecule adopts when it binds to its receptor, known as the bioactive conformation, that is of primary interest. This bound conformation may not necessarily be the lowest energy conformation in solution. nih.gov The energy required to adopt the bioactive conformation must be compensated for by the favorable energy of binding to the target. nih.gov
The presence of different substituents and functional groups can significantly influence the conformational preferences of a molecule. For example, steric hindrance between bulky groups can restrict rotation around single bonds, leading to a more rigid structure. Conversely, flexible linkers can allow for a greater degree of conformational freedom.
The interplay between the ligand's conformation and the topology of the receptor's binding site is crucial for achieving high-affinity binding. A well-designed ligand will have a conformation that is complementary to the shape and electronic properties of the binding pocket, allowing for a network of favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Mechanistic Investigations of 4 Methylthiazol 2 Yl Phenyl Methanamine Derivatives at a Molecular and Cellular Level
Enzyme Inhibition and Activation Studies
The thiazole (B1198619) moiety is a key pharmacophore that can interact with various enzymatic targets. Research has focused on how derivatives of (4-Methylthiazol-2-yl)(phenyl)methanamine modulate the activity of several key enzymes implicated in human diseases.
Cholesteryl Ester Transfer Protein (CETP) Inhibition Mechanisms
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoproteins (HDL) to pro-atherogenic low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL). nih.govnih.gov Inhibition of CETP is a promising strategy for treating dyslipidemia and reducing the risk of cardiovascular disease by raising HDL cholesterol levels. nih.gov
In the pursuit of novel CETP inhibitors, N,N-disubstituted-4-arylthiazole-2-methylamine derivatives have been designed and synthesized. nih.gov A specific series of these derivatives was developed using a conformational restriction strategy, starting from a lead compound that showed moderate CETP inhibition. nih.govbiointerfaceresearch.com Through structural optimization, researchers identified compounds with significantly enhanced inhibitory activity. For instance, the replacement of an amide linker with a 4-phenylthiazole (B157171) side chain improved activity, leading to the discovery of a derivative, compound 30 , with potent CETP inhibition. nih.gov
Interactive Table: CETP Inhibition by this compound Derivatives
| Compound | Structure Description | CETP Inhibition IC₅₀ (µM) |
|---|---|---|
| Lead Compound (17d) | 4-phenylthiazole side chain | 9.03 ± 0.21 |
| Optimized Compound (30) | Further optimized N,N-substituted-4-arylthiazole-2-methylamine derivative | 0.79 ± 0.02 |
The mechanism of these inhibitors involves binding to CETP, thereby blocking the tunnel through which lipids are transferred and disrupting the exchange of cholesteryl esters and triglycerides between lipoproteins. nih.gov
Acetylcholinesterase Inhibition Pathways
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). researchgate.netrsc.org The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease, as it increases acetylcholine levels in the brain, which can alleviate some cognitive symptoms. rsc.org
While direct studies on "this compound" itself as an AChE inhibitor are not prominent, the broader class of thiazole derivatives has been explored for this purpose. The general inhibitory pathway for such compounds involves binding to the active site of the AChE enzyme. researchgate.net Kinetic and in-silico docking studies on other heterocyclic derivatives, like those containing oxadiazole, show that inhibitors can interact with the peripheral anionic subsite or allosteric sites of AChE. rsc.org This binding prevents the substrate, acetylcholine, from accessing the catalytic triad, thereby inhibiting its breakdown. researchgate.net The investigation into thiazole-based structures as AChE inhibitors remains an active area of research.
Beta-Secretase Inhibition Investigations
Beta-secretase (BACE1) is an aspartyl protease that performs the rate-limiting step in the generation of amyloid-β (Aβ) peptides from the amyloid precursor protein (APP). nih.govmdpi.com The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease, making BACE1 a key therapeutic target. nih.gov
The development of small-molecule BACE1 inhibitors that can cross the blood-brain barrier is a significant challenge in medicinal chemistry. mdpi.com The general mechanism for these inhibitors involves binding directly to the catalytic dyad (Asp32 and Asp228) within the active site of BACE1. mdpi.com This interaction blocks the enzyme's ability to cleave APP, thus reducing the production of Aβ peptides. While specific investigations into "this compound" derivatives as BACE1 inhibitors are not extensively documented in the provided results, the development of nonpeptidomimetic and heterocyclic compounds is a major focus in the field. mdpi.com The structural features of thiazole derivatives make them potential candidates for fitting into the BACE1 active site.
Modulation of Microbial Metabolism-Related Enzymes
Thiazole derivatives have demonstrated significant antimicrobial activity, and their mechanism often involves the inhibition of essential microbial enzymes. researchgate.net
Antibacterial Action: Docking studies predict that some heteroaryl thiazole derivatives exert their antibacterial effects by inhibiting the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. biointerfaceresearch.com Another key target for thiazole-based compounds is the FtsZ protein. Certain thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization, which disrupts the dynamic formation of the Z-ring, a critical step in bacterial cell division. Other studies have identified bacterial DNA gyrase and topoisomerase IV as targets for thiazole derivatives, leading to the inhibition of DNA synthesis and bacterial cell death.
Antifungal Action: In fungi, particularly Candida species, thiazole derivatives are thought to interfere with the ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov Molecular docking studies suggest that these compounds can inhibit the enzyme 14α-lanosterol demethylase, which is vital for producing ergosterol, the primary sterol in the fungal cell membrane. nih.govbiointerfaceresearch.com By disrupting this pathway, the derivatives compromise the integrity and function of the fungal cell membrane. nih.gov
Receptor Binding and Downstream Signaling Pathway Modulation
Beyond direct enzyme inhibition, this compound derivatives can modulate cellular functions by interacting with cell surface receptors and altering downstream signaling cascades.
A notable example is the derivative N-adamantyl-4-methylthiazol-2-amine (KHG26693), which has been investigated for its anti-neuroinflammatory properties in microglial cells. Microglial activation is a key factor in the pathology of many neurodegenerative diseases. KHG26693 was found to suppress inflammatory responses induced by lipopolysaccharide (LPS).
The mechanism for this effect involves the inhibition of the cluster of differentiation 14 (CD14)/Toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway. By blocking this pathway, the compound downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, KHG26693 was shown to modulate the extracellular signal-regulated kinase (ERK) phosphorylation pathway, which contributes to its ability to block the migration of activated microglia.
Interactions with Cellular Macromolecules (e.g., Tubulin Binding, DNA Interaction)
The biological effects of these derivatives can also stem from direct interactions with essential cellular macromolecules like tubulin and DNA.
Tubulin Binding
Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. Several 2,4-disubstituted thiazole derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds target the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.
A series of 2,4-disubstituted thiazoles containing a 4-(3,4,5-trimethoxyphenyl) moiety showed significant cytotoxic activity against various human cancer cell lines. Further investigation revealed that their antiproliferative mechanism was the inhibition of tubulin polymerization.
Interactive Table: Tubulin Polymerization Inhibition by Thiazole Derivatives
| Compound | Structure Description | Tubulin Polymerization Inhibition IC₅₀ (µM) | Reference Drug (Combretastatin A-4) IC₅₀ (µM) |
|---|---|---|---|
| 5c | 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide derivative | 2.95 ± 0.18 | 2.96 ± 0.18 |
| 7c | 2-substituted-4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)urea derivative | 2.00 ± 0.12 | 2.96 ± 0.18 |
| 9a | (4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)thiazole-2,4-diamine derivative | 2.38 ± 0.14 | 2.96 ± 0.18 |
Molecular docking studies confirmed that these compounds fit well into the colchicine (B1669291) binding pocket, with the 3,4,5-trimethoxyphenyl ring deeply embedded via hydrophobic interactions.
DNA Interaction
The interaction of small molecules with DNA can lead to significant biological outcomes, including antitumor effects. The ability of compounds to bind and stabilize specific DNA structures, such as G-quadruplexes found in telomeres, is a target for cancer therapy.
In a study investigating potential telomeric DNA binders, a 4-phenylthiazole derivative was synthesized as part of a series of 1,10-phenanthroline (B135089) compounds. However, in contrast to the other thiosemicarbazone derivatives in the study which showed moderate activity, the 4-phenylthiazole derivative was found to be inactive. It did not effectively bind or stabilize the telomeric G-quadruplex DNA sequence and showed no significant cytotoxic activity against the tested tumor cell lines. This finding highlights that while the thiazole scaffold is versatile, specific structural configurations are required to achieve effective DNA interaction.
Cellular and Molecular Responses (e.g., Oxidative Stress Modulation, Immune Cell Activation Pathways)
Research into the cellular and molecular effects of this compound derivatives has revealed significant activity, particularly in the modulation of oxidative stress and inflammatory pathways. A key derivative, N-adamantyl-4-methylthiazol-2-amine (also known as KHG26693), has been the subject of extensive investigation, providing a model for understanding the potential mechanisms of this class of compounds.
Studies have demonstrated that N-adamantyl-4-methylthiazol-2-amine exerts potent protective effects against oxidative stress in various experimental models. In primary cultured cortical neurons, this derivative has been shown to attenuate amyloid β (Aβ)-induced cytotoxicity. nih.govnih.gov This neuroprotective effect is associated with a reduction in the formation of malondialdehyde, reactive oxygen species (ROS), and nitric oxide (NO). nih.gov The mechanism for this reduction involves the decreased expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase. nih.gov
Furthermore, N-adamantyl-4-methylthiazol-2-amine has been observed to bolster the cellular antioxidant defense system. It mitigates Aβ-induced oxidative stress by preventing the depletion of glutathione (B108866) (GSH) and supporting the activity of antioxidant enzymes such as glutathione reductase and glutathione peroxidase (GPx). nih.gov In mouse hippocampus treated with Aβ, this derivative was found to decrease malondialdehyde formation, protein oxidation, and ROS levels. researchgate.net
A critical pathway implicated in the antioxidant response to N-adamantyl-4-methylthiazol-2-amine is the Nrf2/HO-1 signaling pathway. researchgate.net In the hippocampus of Aβ-treated mice, the compound was shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1). researchgate.net This pathway is a key regulator of cellular defense against oxidative stress. nih.govfrontiersin.org The activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including HO-1. nih.govresearchgate.netresearchgate.net
In studies involving glutamate-induced neurotoxicity, N-adamantyl-4-methylthiazol-2-amine also demonstrated significant neuroprotective and anti-oxidative properties. nih.gov Pretreatment with the compound attenuated glutamate-induced increases in lipid peroxidation, ROS, and NADPH oxidase in the rat cerebral cortex. nih.gov It also preserved mitochondrial function, as evidenced by its ability to mitigate changes in mitochondrial ATP levels. nih.gov
The table below summarizes the key findings on the modulation of oxidative stress by N-adamantyl-4-methylthiazol-2-amine.
| Parameter | Model System | Observed Effect of N-adamantyl-4-methylthiazol-2-amine | Reference |
| Cytotoxicity | Aβ-treated primary cortical neurons | Attenuated | nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Aβ-treated primary cortical neurons | Decreased formation | nih.gov |
| Glutamate-treated rat cerebral cortex | Attenuated increase | nih.gov | |
| LPS-stimulated BV-2 microglial cells | Decreased levels | nih.gov | |
| Malondialdehyde (MDA) | Aβ-treated primary cortical neurons | Decreased formation | nih.gov |
| Aβ-treated mouse hippocampus | Decreased formation | researchgate.net | |
| Nitric Oxide (NO) | Aβ-treated primary cortical neurons | Decreased production | nih.gov |
| Glutamate-treated rat cerebral cortex | Attenuated increase | nih.gov | |
| Inducible Nitric Oxide Synthase (iNOS) | Aβ-treated primary cortical neurons | Decreased level | nih.gov |
| NADPH Oxidase | Aβ-treated primary cortical neurons | Decreased level | nih.gov |
| Glutamate-treated rat cerebral cortex | Attenuated increase | nih.gov | |
| Glutathione (GSH) | Aβ-treated primary cortical neurons | Attenuated depletion | nih.gov |
| Glutathione Peroxidase (GPx) | Aβ-treated primary cortical neurons | Attenuated decrease in activity | nih.gov |
| Nrf2 Expression | Aβ-treated mouse hippocampus | Upregulated | researchgate.net |
| HO-1 Expression | Aβ-treated mouse hippocampus | Upregulated | researchgate.net |
The immunomodulatory effects of N-adamantyl-4-methylthiazol-2-amine have been primarily investigated in the context of neuroinflammation, with a focus on microglial cells, the resident immune cells of the central nervous system. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, the compound suppressed various inflammatory responses. nih.gov This included a reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov
The anti-inflammatory actions of N-adamantyl-4-methylthiazol-2-amine appear to be mediated, at least in part, through the inhibition of key signaling pathways involved in immune cell activation. Research has shown that the compound can downregulate the expression of cyclooxygenase-2 (COX-2) and inhibit the cluster of differentiation 14 (CD14)/toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway. nih.gov Furthermore, it has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov
In vivo studies have corroborated these findings. In the hippocampus of Aβ-treated mice, N-adamantyl-4-methylthiazol-2-amine significantly attenuated the enhancement of TNF-α and IL-1β. researchgate.net Similarly, in a model of glutamate-induced neuroinflammation, the compound was shown to attenuate the elevation of TNF-α, interferon-gamma (IFN-γ), and IL-1β in the rat cerebral cortex. nih.gov
The table below provides a summary of the research findings on the effects of N-adamantyl-4-methylthiazol-2-amine on immune cell activation pathways.
| Parameter | Model System | Observed Effect of N-adamantyl-4-methylthiazol-2-amine | Reference |
| TNF-α | LPS-stimulated BV-2 microglial cells | Decreased levels | nih.gov |
| Aβ-treated mouse hippocampus | Attenuated enhancement | researchgate.net | |
| Glutamate-treated rat cerebral cortex | Attenuated elevation | nih.gov | |
| IL-1β | LPS-stimulated BV-2 microglial cells | Decreased levels | nih.gov |
| Aβ-treated mouse hippocampus | Attenuated enhancement | researchgate.net | |
| Glutamate-treated rat cerebral cortex | Attenuated elevation | nih.gov | |
| IFN-γ | Glutamate-treated rat cerebral cortex | Attenuated elevation | nih.gov |
| NF-κB Signaling Pathway | LPS-stimulated BV-2 microglial cells | Inhibited | nih.gov |
| ERK Phosphorylation | LPS-stimulated BV-2 microglial cells | Inhibited | nih.gov |
| Cyclooxygenase-2 (COX-2) | LPS-stimulated BV-2 microglial cells | Downregulated content | nih.gov |
Applications of 4 Methylthiazol 2 Yl Phenyl Methanamine and Its Derivatives in Advanced Chemical Research
Development of Chemical Probes for Biological Systems
Derivatives of "(4-Methylthiazol-2-yl)(phenyl)methanamine" are being explored for their potential in creating chemical probes for biological imaging and sensing. The thiazole (B1198619) core can be functionalized to develop fluorescent probes that can visualize biological processes in real-time. For instance, the synthesis of thiazole derivatives can be tailored to create molecules that bind to specific biological targets, such as proteins or nucleic acids, and emit a fluorescent signal upon binding. This allows researchers to track the localization and dynamics of these targets within living cells.
Contribution to Neuroprotection Research
The thiazole ring is a key structural feature in some compounds investigated for their neuroprotective properties. Thiazole-containing compounds are being studied for their potential to mitigate neuronal damage associated with neurodegenerative diseases. While direct research on the neuroprotective effects of "this compound" is emerging, the broader class of thiazole derivatives has shown promise in this area. For example, some thiazole analogues are known to be involved in the regular functioning of the nervous system. mdpi.com
Role in Antimicrobial Research (Antibacterial, Antifungal, Antimycobacterial)
A significant area of research for thiazole derivatives, including those related to "this compound", is in the development of new antimicrobial agents. The rise of drug-resistant pathogens has spurred the search for novel compounds that can effectively combat bacterial, fungal, and mycobacterial infections. nih.gov
Key Research Findings in Antimicrobial Applications:
| Derivative Class | Activity | Key Findings |
| Thiazole-quinolinium derivatives | Antibacterial | Showed potential against several Gram-positive and Gram-negative bacteria. mdpi.com |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Antibacterial, Antifungal | Certain derivatives exhibited promising activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov |
| Aminothiazole derivatives | Antibacterial | Novel derivatives with specific phenyl substituents demonstrated activity against Escherichia coli and Bacillus subtilis. mdpi.com |
| Hydrazinyl thiazole analogues | Anti-tubercular | Showed significant inhibitory ability against Mycobacterium tuberculosis H37Rv. mdpi.com |
The antimicrobial activity of these compounds is often attributed to the presence of the thiazole ring in combination with other functional groups. For example, the presence of an electron-withdrawing group at the para-position of the phenyl ring attached to the thiazole has been shown to enhance antibacterial activity. nih.gov
Investigational Use in Anticancer Research
Thiazole-containing compounds have been a focal point in the quest for new anticancer therapies. Derivatives of "this compound" are part of a larger family of thiazoles being investigated for their ability to inhibit the growth of cancer cells. nih.gov
Highlights of Anticancer Research:
Cytotoxicity Studies: New arylidene-hydrazinyl-thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines such as MDA-MB231 and HeLa. nih.gov One such derivative, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole, showed significant antiproliferative activity on both cell lines. nih.gov
Mechanism of Action: Research suggests that some thiazole derivatives may exert their anticancer effects through various mechanisms, though they may not directly interact with plasmid DNA. nih.gov
Structure-Activity Relationship: The anticancer activity of these compounds can be influenced by the specific substitutions on the thiazole and phenyl rings. For instance, aromatic substitution at the para position of the thiazole ring has been found to enhance anticancer activity. nih.gov A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized, with one compound showing anticancer activity comparable to the standard drug 5-fluorouracil (B62378) against the MCF7 breast cancer cell line. nih.gov
Application in Anticonvulsant Compound Development
The structural motif of thiazole is being explored for its potential in developing new anticonvulsant drugs. While specific research on "this compound" in this context is limited, the broader class of thiazole derivatives has been a subject of interest in epilepsy research. The ability of the thiazole ring to interact with various biological targets makes it a promising scaffold for the design of novel central nervous system agents.
Utility as Reference Standards in Analytical Chemistry
"this compound" and its related compounds serve as important reference standards in analytical chemistry. These well-characterized molecules are used for the calibration of analytical instruments and for the validation of new analytical methods. Their purity and known chemical properties make them essential tools for ensuring the accuracy and reliability of experimental results in various research and industrial settings. For example, they can be used in chromatographic techniques like HPLC and LC-MS to identify and quantify related substances in complex mixtures.
Research in Crop Protection Chemistry
Thiazole derivatives have found applications in agriculture as active ingredients in pesticides. The thiazole ring is a component of some commercial insecticides, such as Imidacloprid. nih.gov Research in this area focuses on synthesizing new thiazole-containing molecules and evaluating their efficacy as insecticides, fungicides, or herbicides. The goal is to develop more effective and environmentally benign crop protection agents. For example, camalexin, a phytoalexin containing a thiazole ring, and its derivatives have shown antifungal and antibacterial activities, suggesting their potential use in protecting plants from pathogens. mdpi.com
Future Perspectives and Research Challenges for 4 Methylthiazol 2 Yl Phenyl Methanamine Research
Advancements in Asymmetric Synthetic Methodologies
The synthesis of chiral molecules with high stereoselectivity is a critical challenge in modern medicinal chemistry. For (4-Methylthiazol-2-yl)(phenyl)methanamine, which possesses a stereocenter at the benzylic carbon, the development of asymmetric synthetic methodologies is paramount to isolating and evaluating the biological activity of individual enantiomers.
A common and historical route to the 2-aminothiazole (B372263) core is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thiourea (B124793) with an α-haloketone. researchgate.netresearchgate.net However, this classical approach does not inherently control stereochemistry at a prochiral center, such as the one in the phenylmethanamine moiety. Future research must therefore focus on innovative strategies to induce asymmetry.
Potential avenues for advancement include:
Chiral Auxiliaries: The use of chiral auxiliaries attached to either the phenylmethanamine precursor or the thiazole component could guide the stereochemical outcome of key bond-forming reactions. For instance, stereoselective methods for the synthesis of α-amino(phenyl)methyl(phenyl)phosphinic acids have successfully employed O-pivaloylated D-galactosylamine as a chiral auxiliary. nih.gov A similar strategy could be adapted for the synthesis of chiral phenylmethanamine precursors.
Catalytic Asymmetric Synthesis: The development of novel catalysts for the stereoselective synthesis of the target molecule or its key intermediates is a highly promising area. This could involve transition-metal catalyzed asymmetric reduction of a corresponding imine or the asymmetric alkylation of a thiazole derivative.
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for separating enantiomers. Enzymes such as lipases or proteases could be employed for the kinetic resolution of a racemic mixture of this compound or a suitable precursor.
The successful implementation of these methodologies will be crucial for elucidating the specific contributions of each enantiomer to the compound's potential biological activity, a fundamental step in modern drug discovery and chemical biology research.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of new chemical entities. nih.gov For a compound like this compound, these computational tools offer the potential to accelerate research by predicting biological activities, optimizing molecular properties, and generating novel analogues with enhanced characteristics.
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational models that relate the chemical structure of a compound to its biological activity. nih.govplos.org By training ML algorithms on datasets of known thiazole derivatives with measured activities against specific biological targets, it is possible to build predictive models. nih.govresearchgate.net These models can then be used to estimate the potential activity of this compound and to prioritize the synthesis of new derivatives with a higher probability of success. For example, ML models have been successfully used to predict the bioactivity of compounds against targets like the SARS-CoV-2 3CLpro protein and to identify potent tyrosine protein kinase Src inhibitors. plos.orgresearchgate.net
Deep Learning for Scaffold Hopping and Generative Design: Deep learning approaches, including generative models, can be employed for "scaffold hopping," which involves replacing a core molecular scaffold with a novel one while retaining key binding features. nih.govacs.org This could be used to generate novel analogues of this compound with potentially improved properties. Generative AI can also be used for de novo drug design, creating entirely new molecules predicted to bind to a specific biological target. youtube.com
Predictive Modeling of Physicochemical Properties: ML models can accurately predict various physicochemical properties, such as solubility, permeability, and metabolic stability, which are crucial for a compound's research utility. nih.gov By applying these models to this compound, researchers can identify potential liabilities early in the research process and design analogues with more favorable profiles.
The integration of these AI and ML techniques will undoubtedly streamline the research and development process, enabling a more rational and efficient exploration of the chemical space around the this compound scaffold.
Exploration of Novel Biological Targets and Polypharmacology
The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in compounds active against a range of biological targets. drugbank.com This suggests that this compound may interact with multiple proteins, a concept known as polypharmacology.
Future research should focus on a broad-based exploration of its biological targets. The protein kinase family is a particularly rich area for investigation, as numerous 2-aminothiazole derivatives have shown potent inhibitory activity against various kinases. nih.govnih.gov For instance, Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and acts as a pan-Src family kinase inhibitor. nih.gov Other thiazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs) and protein kinase CK2. nih.gov
The exploration of novel biological targets could involve:
High-Throughput Screening: Testing the compound against large panels of biological targets, such as kinase and receptor panels, can rapidly identify potential interactions.
Chemical Proteomics: Advanced techniques like affinity chromatography coupled with mass spectrometry can be used to "pull down" binding partners of this compound from cell lysates, providing an unbiased view of its interactome.
Computational Target Prediction: In silico methods, including those based on machine learning and structural bioinformatics, can predict potential targets based on the compound's structure and comparison to libraries of known ligands. nih.gov
Understanding the polypharmacology of this compound is crucial. While interacting with multiple targets can lead to complex biological effects, it also opens up the possibility of novel therapeutic hypotheses and applications. The concomitant inhibition of multiple pathways is an emerging strategy in fields like oncology, and rationally designed polypharmacology is a significant area of future research. researchgate.net
Development of Advanced Delivery Systems for Research Compounds
The physicochemical properties of a research compound, such as its solubility and stability, can significantly impact its utility in biological assays. For heterocyclic compounds like this compound, which may have limited aqueous solubility, the development of advanced delivery systems is a critical research challenge. nih.gov Nanoparticle-based drug delivery systems offer a promising solution to overcome these limitations in a research context. wikipedia.orgnih.gov
Future research in this area could explore:
Polymeric Nanoparticles: These can be formulated from biodegradable polymers that encapsulate the compound, protecting it from degradation and improving its solubility. nih.gov
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles are well-suited for encapsulating hydrophobic compounds, enhancing their dispersion in aqueous media for in vitro studies. nih.gov
Inorganic Nanoparticles: Materials like gold nanoparticles can be functionalized with the compound of interest, and their unique properties can be leveraged for specific research applications. mdpi.com
By formulating this compound into these advanced delivery systems, researchers can ensure more reliable and reproducible results in biological experiments, facilitating a more accurate assessment of its activity and mechanism of action.
Q & A
Q. What are the standard synthetic routes for (4-Methylthiazol-2-yl)(phenyl)methanamine, and how are reaction conditions optimized?
Methodological Answer:
- Condensation Reactions : A common approach involves reacting 2-amino-4-methylthiazole with benzaldehyde derivatives under acidic or basic conditions. For example, refluxing with acetic acid in ethanol can yield Schiff base intermediates, which are subsequently reduced to the target amine using NaBH₄ or LiAlH₄ .
- Mannich Reaction : This method employs formaldehyde and phenylboronic acid derivatives to introduce the phenyl group onto the thiazole scaffold. Reaction optimization includes pH control (4–5) and temperature modulation (80–100°C) to improve yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation .
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer:
Q. What physicochemical properties are critical for handling this compound in research?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water. The dihydrochloride salt form (see CAS 71064-30-7) enhances aqueous solubility .
- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thiazole ring or amine group.
- Hygroscopicity : The freebase form is hygroscopic; use desiccants during storage .
Advanced Research Questions
Q. How can computational tools (e.g., molecular docking, QSAR) predict the biological activity of derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes). The thiazole ring and phenyl group often engage in π-π stacking and hydrophobic interactions .
- QSAR Studies : Build regression models using descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structural features with activity (e.g., IC₅₀ against bacterial strains) .
- MD Simulations : GROMACS or AMBER assesses binding stability over time (≥50 ns trajectories recommended) .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : Adding -NO₂ or -Cl to the phenyl ring enhances antimicrobial activity by increasing electrophilicity and membrane penetration .
- Methoxy Groups : Substituents at the 3,4-positions on the phenyl ring improve solubility but may reduce potency due to steric hindrance .
- Thiazole Modifications : Replacing the 4-methyl group with bulkier alkyl chains (e.g., -CH₂CH₃) can alter pharmacokinetics but requires SAR validation .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., catalyst purity, solvent grade). For example, trace moisture in LiAlH₄ can reduce yields in amine synthesis .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA). Contradictions in antimicrobial IC₅₀ values may arise from assay variations (e.g., broth microdilution vs. agar diffusion) .
- Advanced Characterization : Use HPLC-MS to detect impurities or byproducts that may skew bioactivity results .
Q. What strategies optimize reaction scalability for industrial applications?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction times (e.g., 30-minute residence time vs. 7-hour batch reflux) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) enhance efficiency but require rigorous metal leaching tests .
- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress in real-time, minimizing offline sampling .
Q. What mechanisms underlie the compound's biological activity (e.g., antimicrobial, anticancer)?
Methodological Answer:
- Target Identification : Use pull-down assays with biotinylated probes to identify protein targets (e.g., bacterial dihydrofolate reductase) .
- Enzyme Inhibition : Measure Ki values via kinetic assays (e.g., NADH oxidation for dehydrogenase targets) .
- Cellular Pathways : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) reveals downstream effects, such as apoptosis induction in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
